
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- is a chemical compound with a complex structure that includes a hydroxylamine group, a butoxyphenylacetyl group, and a formyl group
Méthodes De Préparation
The preparation of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves several synthetic routes. One common method includes dissolving p-butoxyphenylacetylhydroxamic acid in a basic solution of a salifying agent and then precipitating it in an acid solution in the presence of a surface-active agent . This method allows for the production of the compound in a finely divided state, which is particularly useful for industrial applications.
Analyse Des Réactions Chimiques
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines.
Applications De Recherche Scientifique
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein modification. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound has industrial applications, including its use in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its effects on various biological processes.
Comparaison Avec Des Composés Similaires
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- can be compared with other similar compounds, such as Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- and Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- . These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- makes it distinct and potentially more versatile in its applications.
Propriétés
Numéro CAS |
76790-19-7 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[[2-(4-butoxyphenyl)acetyl]amino] formate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-17-12-6-4-11(5-7-12)9-13(16)14-18-10-15/h4-7,10H,2-3,8-9H2,1H3,(H,14,16) |
Clé InChI |
BIJYSDFGRQWBBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CC(=O)NOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
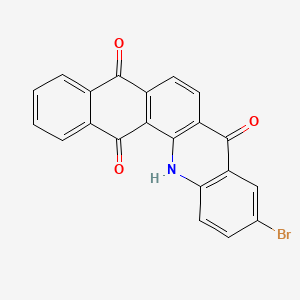
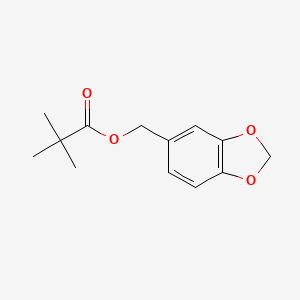

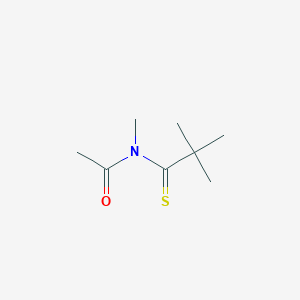
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
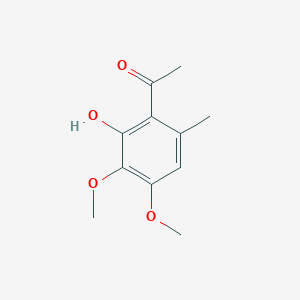
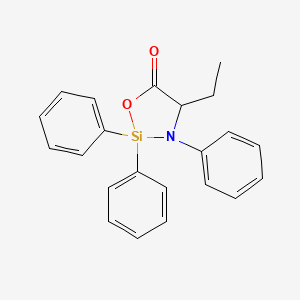
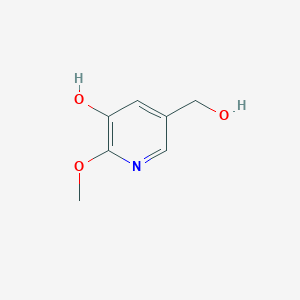
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
